![molecular formula C11H12ClN3O B3306021 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 926188-04-7](/img/structure/B3306021.png)
2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol
Descripción general
Descripción
The compound “2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol” is a synthetic intermediate with a molecular formula of C11H12ClN3O . It is used in the synthesis of various analogs and inhibitors .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized from 2-Amino-1-(4-chlorophenyl)ethanol, which is used as a reagent in the synthesis of imidazolyl arylamides . The synthesis process involves several steps, including the use of POCl3, NaOH, DMF, N,N-Diisopropylethylamine, phenylacetyl chloride, and other reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, the InChI code for this compound is "InChI=1S/C11H12ClN3O/c12-9-3-1-8 (2-4-9)10-7-11 (13)15 (14-10)5-6-16/h1-4,7,16H,5-6,13H2" . This code provides a detailed description of the compound’s molecular structure.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used as a reagent in the synthesis of imidazolyl arylamides . It can also be used in the synthesis of capsaicin analogs, which exhibit potential analgesic activity .Physical and Chemical Properties Analysis
The compound has a molecular weight of 237.68 g/mol . It has a topological polar surface area of 64.1 Ų and a complexity of 221 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
- A study by Hafez, El-Gazzar, & Al-Hussain (2016) synthesized compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating significant antimicrobial and higher anticancer activity than doxorubicin, a reference drug.
Structural Characterization
- Research by Delgado et al. (2020) on a related pyrazoline compound emphasized the importance of structural characterization, including X-ray diffraction studies and Hirshfeld surface analysis.
Synthesis and Chemical Analysis
- The work of Quiroga et al. (1998) involved the synthesis of tricyclic linear 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones, highlighting the chemical versatility and potential of such compounds.
Molecular Docking Studies
- A study by ShanaParveen et al. (2016) combined experimental and theoretical analysis on a related compound, focusing on molecular structure, vibrational spectra, and docking studies with kinesin spindle protein (KSP), suggesting potential inhibitory activity against KSP.
Crystal Structure Analysis
- The research by Mu et al. (2012) synthesized a compound related to 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol, providing insights into its crystal structure and hydrogen bonding patterns.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of capsaicin analogs, which target the trpv1 receptor
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets by binding to specific receptors, causing conformational changes that affect the function of the target .
Biochemical Pathways
Related compounds have been shown to influence pathways associated with pain perception and inflammation
Result of Action
Related compounds have been shown to exhibit potential analgesic activity . More research is needed to determine the specific effects of this compound.
Propiedades
IUPAC Name |
2-[5-amino-3-(4-chlorophenyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWMCHPLHSXJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3305952.png)

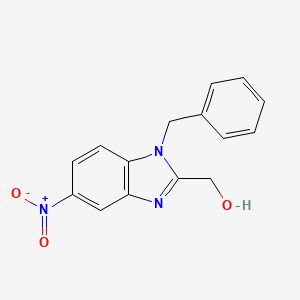
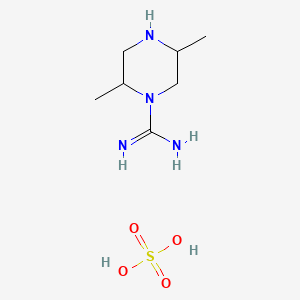
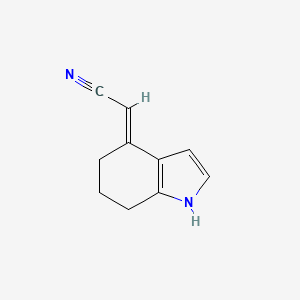
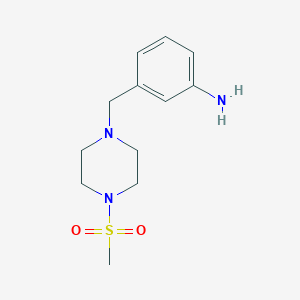
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3306000.png)
![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)
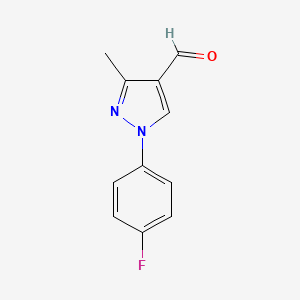
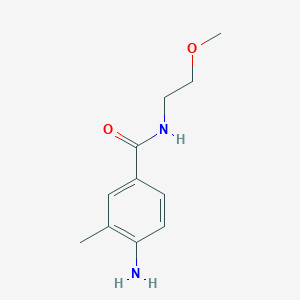
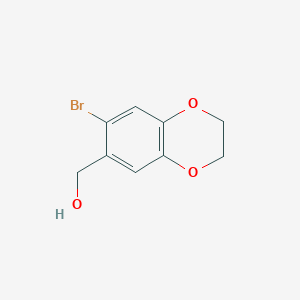
![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)
![N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B3306043.png)
